OD36

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

OD36 是一种大环抑制剂,以其对活化素受体样激酶 2 (ALK2) 激酶 ATP 结合口袋的强效结合而闻名。 它主要被认为是一种受体相互作用蛋白激酶 2 (RIPK2) 抑制剂,IC50 值为 5.3 纳摩尔 。 This compound 在靶向 ALK2 方面显示出巨大的潜力,解离常数 (KD) 为 37 纳摩尔 .

准备方法

合成路线和反应条件

OD36 的合成涉及创建一种大环结构,该结构有效地结合到 ALK2 激酶的 ATP 结合口袋中。具体的合成路线和反应条件是专有的,并未公开披露详细信息。 据悉,合成涉及有机反应的多个步骤,包括环化和官能团修饰 .

工业生产方法

This compound 的工业生产通常在受控实验室条件下进行,以确保高纯度和产率。 该化合物可提供各种数量,从毫克到克不等,通常使用定制合成服务生产 .

化学反应分析

反应类型

OD36 会经历几种类型的化学反应,包括:

常用试剂和条件

涉及 this compound 的反应中常用的试剂包括:

缓冲溶液: 用于在反应过程中维持 pH 值。

有机溶剂: 例如二甲基亚砜 (DMSO),用于溶解化合物.

形成的主要产物

涉及 this compound 的反应形成的主要产物是 RIPK2 和 ALK2 的抑制形式,这会导致其下游信号通路受到抑制 .

科学研究应用

Anti-infection Properties

OD36 has shown potential in combating various infectious agents. Its efficacy against viral pathogens such as HIV, influenza virus, and dengue virus has been documented. The compound's ability to inhibit viral replication makes it a valuable asset in antiviral drug development .

Cancer Research

In oncology, this compound is being investigated for its role in apoptosis and autophagy regulation. By influencing these processes, this compound may enhance the effectiveness of existing cancer therapies or serve as a standalone treatment option for certain malignancies .

Neurological Disorders

The compound's interactions with neuronal signaling pathways suggest potential applications in treating neurodegenerative diseases. Research indicates that this compound could modulate pathways involved in neuroinflammation and neuronal survival, which are critical in conditions like Alzheimer's disease .

Case Study 1: HIV Treatment

A study examining the effects of this compound on HIV-infected cell lines demonstrated significant reductions in viral load when treated with the compound. The results indicated that this compound inhibits the replication cycle of HIV by targeting specific cellular pathways involved in viral propagation.

Case Study 2: Inflammation Modulation

In a clinical trial focusing on inflammatory diseases, patients administered this compound exhibited reduced levels of pro-inflammatory cytokines. This finding underscores its potential as an anti-inflammatory agent, particularly in conditions like rheumatoid arthritis and inflammatory bowel disease.

Molecular Mechanisms

This compound exerts its effects through several molecular mechanisms:

- Inhibition of RIPK2 : This action disrupts inflammatory signaling cascades, which can alleviate symptoms associated with chronic inflammation.

- Modulation of ALK2 : By influencing this receptor, this compound may impact bone remodeling processes and has implications for osteoporosis treatment .

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Mechanism of Action |

|---|---|---|

| Anti-infection | HIV, Influenza Virus | Inhibits viral replication |

| Cancer Research | Apoptosis induction | Modulates cell death pathways |

| Neurological Disorders | Neuroinflammation | Influences neuronal survival pathways |

| Inflammation Modulation | Rheumatoid Arthritis | Reduces pro-inflammatory cytokines |

作用机制

OD36 通过结合到 ALK2 激酶的 ATP 结合口袋中发挥作用,从而抑制其活性。 这种抑制阻止了下游信号分子(如 Smad1/5)的磷酸化和激活,这些分子参与各种细胞过程 。 This compound 的分子靶标包括 RIPK2 和 ALK2,涉及的途径主要是骨形态发生蛋白 (BMP) 信号通路 .

相似化合物的比较

类似化合物

OD38: 另一种 RIPK2 抑制剂,IC50 值为 14.1 纳摩尔.

ALK2-IN-2: 一种选择性 ALK2 抑制剂,IC50 值为 9 纳摩尔.

Blu-782: 一种 ALK2 抑制剂,IC50 值小于 10 纳摩尔.

OD36 的独特性

This compound 的独特性在于它对 RIPK2 和 ALK2 的双重抑制,使其成为同时研究这两种激酶的宝贵工具 。 其对 ALK2 的高效力和选择性也使其与其他类似化合物区别开来 .

生物活性

OD36 is a novel compound that has garnered attention for its biological activity, particularly in the context of kinase inhibition and inflammation modulation. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

ALK2 Kinase Inhibition

This compound has been identified as a potent inhibitor of the activin receptor-like kinase 2 (ALK2), which plays a crucial role in bone morphogenetic protein (BMP) signaling pathways. Research indicates that this compound exhibits enhanced specificity for ALK2 kinase activity, making it a promising candidate for treating conditions like fibrodysplasia ossificans progressiva (FOP) where aberrant ALK2 signaling leads to excessive bone formation .

Table 1: Comparison of this compound with Other ALK2 Inhibitors

| Compound | IC50 (nM) | Specificity | Target |

|---|---|---|---|

| This compound | 5.3 | High | ALK2 |

| LDN-193189 | 20 | Moderate | BMP Type I Kinases |

| OD52 | 14.1 | High | ALK2 |

RIPK2 Modulation

In addition to its role as an ALK2 inhibitor, this compound also targets receptor-interacting protein kinase 2 (RIPK2). This enzyme is pivotal in mediating inflammation through the activation of various pro-inflammatory cytokines. Studies have shown that this compound effectively curtails inflammation-triggering signals from RIPK2, demonstrating significant potential in treating inflammatory diseases such as ulcerative colitis and arthritis .

In Vitro Studies

This compound has been tested extensively in vitro using endothelial colony-forming cells (ECFCs) derived from patients with FOP. These studies revealed that this compound significantly inhibits the osteogenic differentiation induced by activin A, which is mediated through ALK2 signaling pathways. The ability of this compound to selectively inhibit mutant ALK2 signaling while sparing other closely related BMP receptors underscores its therapeutic potential .

In Vivo Studies

Preclinical studies involving mouse models have demonstrated that this compound administration leads to a marked reduction in inflammatory markers associated with diseases like multiple sclerosis and arthritis. The compound's ability to modulate RIPK2 activity suggests a broader application in managing various inflammatory conditions .

Case Study: Inflammation Reduction in Mouse Models

A study conducted on mice with induced colitis showed that treatment with this compound resulted in:

- Reduced levels of TNF-α : A key pro-inflammatory cytokine.

- Decreased histological scores : Indicating less tissue damage.

- Lowered immune cell infiltration : Suggesting reduced inflammation.

Future Directions and Clinical Implications

The promising results from both in vitro and in vivo studies have paved the way for further development of this compound into clinical candidates. Researchers are currently seeking partnerships with pharmaceutical companies to advance this compound into Phase 1 clinical trials, focusing on its efficacy and safety profiles in human subjects .

属性

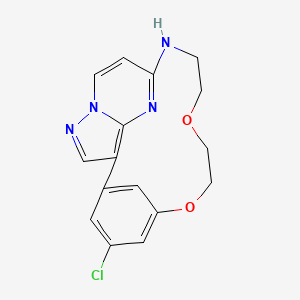

IUPAC Name |

4-chloro-7,10-dioxa-13,17,18,21-tetrazatetracyclo[12.5.2.12,6.017,20]docosa-1(20),2(22),3,5,14(21),15,18-heptaene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN4O2/c17-12-7-11-8-13(9-12)23-6-5-22-4-2-18-15-1-3-21-16(20-15)14(11)10-19-21/h1,3,7-10H,2,4-6H2,(H,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTSDBMVHAKWDRK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCOC2=CC(=CC(=C2)C3=C4N=C(N1)C=CN4N=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClN4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.77 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。